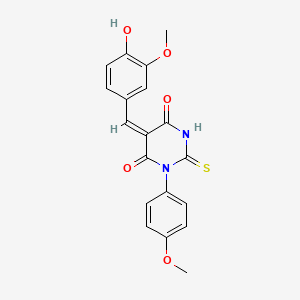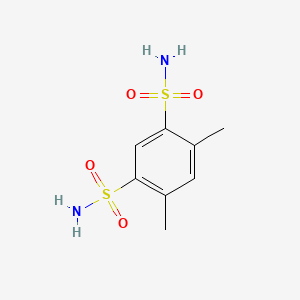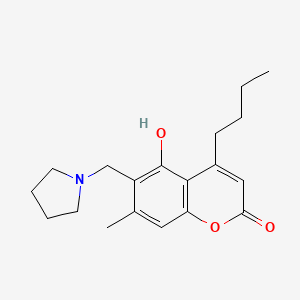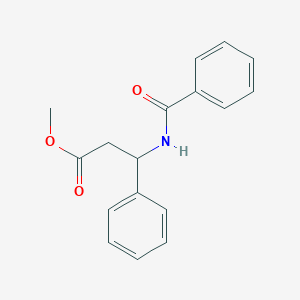
2-(1,3-benzothiazol-2-ylthio)-N-(2-oxo-2-phenylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-benzothiazol-2-ylthio)-N-(2-oxo-2-phenylethyl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as BTA and has been synthesized using various methods. The purpose of
作用机制
The mechanism of action of BTA is not fully understood, but it is believed to involve the formation of coordination complexes with metal ions. This interaction can lead to the inhibition of metal-dependent enzymes and the disruption of metal ion homeostasis in cells. BTA has also been shown to induce apoptosis in cancer cells, although the exact mechanism of this effect is still under investigation.
Biochemical and Physiological Effects:
BTA has been shown to have a range of biochemical and physiological effects, depending on the specific application. In medicinal chemistry, BTA has been shown to inhibit the growth of cancer cells and reduce inflammation. In biochemistry, BTA has been used to detect metal ions and catalyze organic reactions. In materials science, BTA has been incorporated into polymers for its thermal stability and electrical conductivity.
实验室实验的优点和局限性
One of the main advantages of BTA is its versatility in various fields of research. BTA can be synthesized using different methods, and its properties can be modified by altering its chemical structure. However, one of the limitations of BTA is its potential toxicity, which can limit its use in certain applications. Additionally, BTA can be difficult to purify, which can affect the reproducibility of experimental results.
未来方向
There are several future directions for research on BTA. In medicinal chemistry, BTA could be further investigated for its anti-cancer and anti-inflammatory properties. In biochemistry, BTA could be used to develop new catalysts for organic reactions and as a probe for detecting metal ions in biological systems. In materials science, BTA could be incorporated into new materials for its thermal stability and electrical conductivity. Additionally, more research is needed to fully understand the mechanism of action of BTA and its potential toxicity.
Conclusion:
In conclusion, 2-(1,3-benzothiazol-2-ylthio)-N-(2-oxo-2-phenylethyl)acetamide is a versatile chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research on BTA could lead to new discoveries and applications in the future.
合成方法
The synthesis of BTA involves the reaction of 2-mercaptobenzothiazole with N-(2-oxo-2-phenylethyl)acetamide. This reaction is typically carried out in the presence of a catalyst such as triethylamine, and the product is obtained through a series of purification steps. Alternative methods for synthesizing BTA have also been developed, including the use of microwave irradiation and ultrasound-assisted methods.
科学研究应用
BTA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, BTA has been investigated for its anti-cancer, anti-inflammatory, and anti-microbial properties. In biochemistry, BTA has been used as a fluorescent probe for detecting metal ions and as a catalyst for organic reactions. In materials science, BTA has been incorporated into polymers for its thermal stability and electrical conductivity.
属性
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenacylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S2/c20-14(12-6-2-1-3-7-12)10-18-16(21)11-22-17-19-13-8-4-5-9-15(13)23-17/h1-9H,10-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUASEWSUPVWVNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC(=O)CSC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10976045 |
Source


|
| Record name | 2-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-(2-oxo-2-phenylethyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10976045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, 2-(2-benzothiazolylthio)-N-benzoylmethyl- | |
CAS RN |
6060-85-1 |
Source


|
| Record name | 2-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-(2-oxo-2-phenylethyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10976045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(3-chloro-4-methylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-phenylthiourea](/img/structure/B5917284.png)
![3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5917295.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(3-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5917301.png)
![2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5917308.png)



![3-methyl-1-phenyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5917331.png)
![N-[2,2,2-trichloro-1-(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)ethyl]benzenesulfonamide](/img/structure/B5917337.png)

methyl]-N'-phenylthiourea](/img/structure/B5917345.png)
![4-butyl-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B5917349.png)
![N-{4-[(2-phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B5917368.png)
